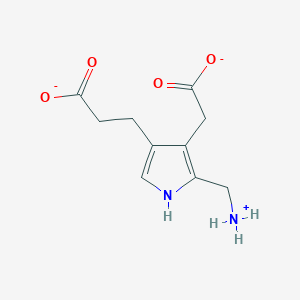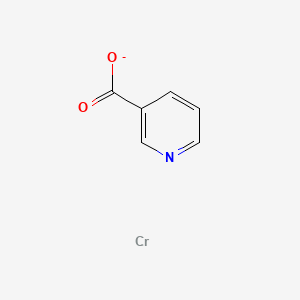
chromium;pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used as a dietary supplement due to its potential benefits in regulating blood sugar levels, improving insulin sensitivity, and supporting overall metabolic health . This compound is often referred to as “niacin-bound chromium” and is known for its enhanced bioavailability compared to other forms of chromium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium nicotinate can be synthesized by reacting chromium chloride (CrCl3) with nicotinic acid (C6H5NO2) in an aqueous solution. The mixture is typically boiled for about 15 minutes and then cooled to allow crystallization. The resulting crystals are filtered and recrystallized to obtain pure chromium nicotinate .
Industrial Production Methods
In industrial settings, the production of chromium nicotinate involves similar steps but on a larger scale. The process includes the precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Chromium nicotinate primarily undergoes complexation reactions due to the presence of trivalent chromium. It can participate in oxidation-reduction reactions, where chromium can change its oxidation state. Additionally, it can undergo substitution reactions where ligands around the chromium ion are replaced by other ligands .
Common Reagents and Conditions
Common reagents used in reactions involving chromium nicotinate include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions such as specific pH levels and temperatures to ensure desired outcomes .
Major Products Formed
The major products formed from reactions involving chromium nicotinate depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of chromium (VI) compounds, while reduction reactions may yield chromium (II) compounds .
Scientific Research Applications
Chromium nicotinate has a wide range of scientific research applications across various fields:
Mechanism of Action
Chromium nicotinate exerts its effects by potentiating insulin signaling pathways. Trivalent chromium enhances the binding of insulin to its receptor on cell surfaces, leading to the activation of the insulin receptor kinase. This activation triggers a cascade of phosphorylation events involving various intracellular proteins and kinases, ultimately enhancing glucose uptake by cells . The compound also increases the density of insulin receptors on cell membranes, further improving insulin sensitivity .
Comparison with Similar Compounds
Chromium nicotinate is often compared with other chromium compounds such as chromium picolinate and chromium chloride:
Chromium picolinate: Similar to chromium nicotinate, chromium picolinate is used as a dietary supplement to improve insulin sensitivity and regulate blood sugar levels.
Chromium chloride: This compound is less commonly used as a dietary supplement due to its lower bioavailability and potential for gastrointestinal side effects.
Similar Compounds
- Chromium picolinate
- Chromium chloride
- Chromium polynicotinate
Chromium nicotinate stands out due to its enhanced bioavailability and effectiveness in improving insulin sensitivity, making it a preferred choice for dietary supplementation .
Properties
Molecular Formula |
C6H4CrNO2- |
|---|---|
Molecular Weight |
174.1 g/mol |
IUPAC Name |
chromium;pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.Cr/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/p-1 |
InChI Key |
HPCCGRCEBFBZQP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[Cr] |
Synonyms |
chromium dinicotinate chromium polynicotinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


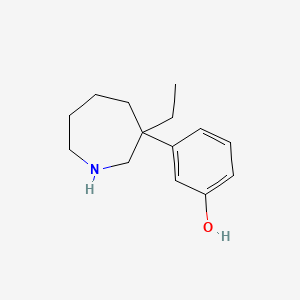
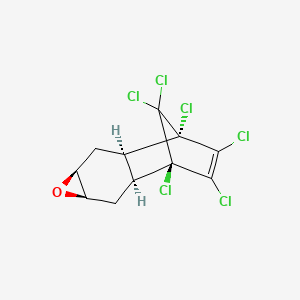
![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
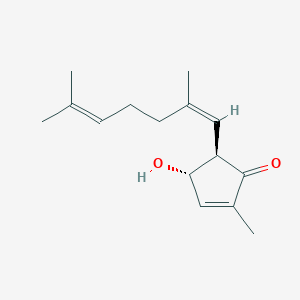
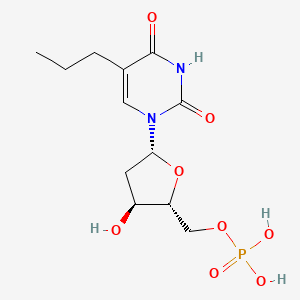
![(1S,6S)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1238439.png)

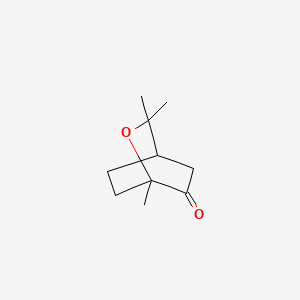
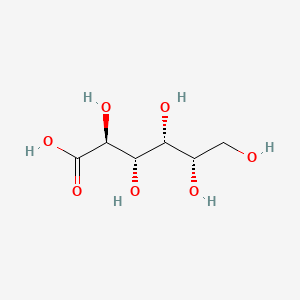
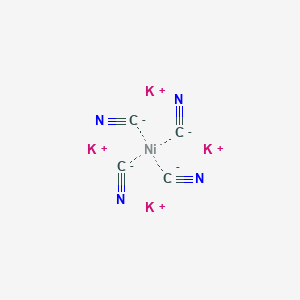
![1-(2-methoxyphenyl)-3-[(E)-(3-methylphenyl)methylideneamino]thiourea](/img/structure/B1238446.png)


